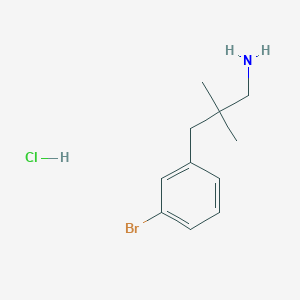

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

説明

This usually includes the IUPAC name, common names, structural formula, and molecular formula of the compound.

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass Spectrometry) and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.科学的研究の応用

-

3-Bromobenzylamine hydrochloride

- Scientific Field : Chemistry

- Application Summary : This compound is used in various chemical reactions due to its reactivity .

- Methods of Application : It is typically used in a laboratory setting under controlled conditions. The specific method of application would depend on the particular reaction being carried out .

- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to facilitate the formation of new chemical bonds .

-

3-(3-Bromophenyl)-7-acetoxycoumarin

- Scientific Field : Natural Product Synthesis

- Application Summary : This compound is used as a starting material for the synthesis of more complex natural products .

- Methods of Application : The compound is synthesized and then used in further reactions to create more complex molecules. For example, the bromine at position 3 of the phenyl substituent can be altered by several different reactions, such as Suzuki cross coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction .

- Results or Outcomes : The outcomes of using this compound also depend on the specific reaction. In the example given, it can be used to create a variety of different natural product structures .

-

3-Bromobenzylamine hydrochloride

- Scientific Field : Chemistry

- Application Summary : This compound is used in various chemical reactions due to its reactivity .

- Methods of Application : It is typically used in a laboratory setting under controlled conditions. The specific method of application would depend on the particular reaction being carried out .

- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to facilitate the formation of new chemical bonds .

-

3-(3-Bromophenyl)propionic acid

- Scientific Field : Organic Synthesis

- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

- Methods of Application : The compound is synthesized and then used in further reactions to create more complex molecules .

- Results or Outcomes : The outcomes of using this compound also depend on the specific reaction. In the example given, it can be used to create a variety of different natural product structures .

-

3-Bromobenzylamine hydrochloride

- Scientific Field : Chemistry

- Application Summary : This compound is used in various chemical reactions due to its reactivity .

- Methods of Application : It is typically used in a laboratory setting under controlled conditions. The specific method of application would depend on the particular reaction being carried out .

- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to facilitate the formation of new chemical bonds .

-

3-(3-Bromophenyl)propionic acid

- Scientific Field : Organic Synthesis

- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

- Methods of Application : The compound is synthesized and then used in further reactions to create more complex molecules .

- Results or Outcomes : The outcomes of using this compound also depend on the specific reaction. In the example given, it can be used to create a variety of different natural product structures .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.

将来の方向性

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.

Please consult a chemistry textbook or a reliable online resource for more detailed information on these topics. If you have a specific question about a particular compound or a category of compounds, feel free to ask! I’m here to help.

特性

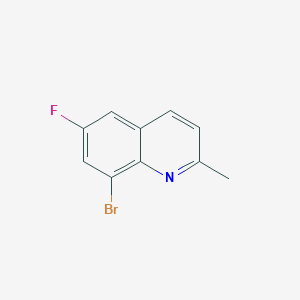

IUPAC Name |

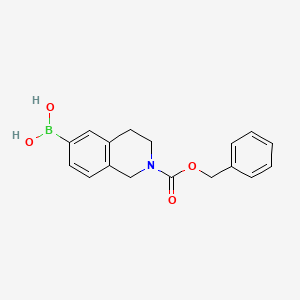

3-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCFNOFYBYMNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)